Avadomida

Descripción general

Descripción

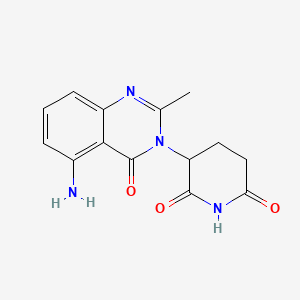

Avadomide es un modulador experimental de la ligasa E3 cereblon, también conocido como análogo de la talidomida. Se ha estudiado por su potencial eficacia contra el cáncer. Avadomide exhibe potentes actividades antitumorales e inmunomoduladoras, lo que lo convierte en un candidato prometedor para el tratamiento del cáncer .

Aplicaciones Científicas De Investigación

Química: Avadomide sirve como un compuesto modelo para estudiar los efectos de la modulación de cereblon y el desarrollo de nuevos moduladores de cereblon.

Biología: La investigación se ha centrado en comprender las vías biológicas y los objetivos moleculares afectados por avadomide.

Medicina: Avadomide ha mostrado promesa en el tratamiento de varios cánceres, incluido el linfoma no Hodgkin y el mieloma múltiple. .

Industria: El potencial de avadomide como agente terapéutico ha llevado a su investigación en el desarrollo farmacéutico y el descubrimiento de fármacos.

Mecanismo De Acción

Avadomide ejerce sus efectos uniéndose a cereblon, un receptor de sustrato en el complejo de ligasa E3 cullin4. Esta unión promueve el reclutamiento, la ubiquitinación y la posterior degradación proteasómica de los factores de transcripción hematopoyéticos Ikaros (IKZF1) y Aiolos (IKZF3). La degradación de estos factores de transcripción conduce a una disminución de la proliferación y un aumento de la apoptosis de las células B malignas, así como a efectos coestimuladores en las células T y asesinas naturales .

Análisis Bioquímico

Biochemical Properties

Avadomide has potent biological activities, including antilymphoma, antiangiogenic, and immunomodulatory properties . It binds to and modulates cereblon, promoting the recruitment of the hematopoietic transcription factors Aiolos and Ikaros to the Cullin-4 RING E3 ubiquitin ligase complex . This interaction leads to the degradation of these transcription factors, which in turn modulates immune cell function .

Cellular Effects

Avadomide has shown to have significant effects on various types of cells and cellular processes. It has been observed to induce T-cell activation and increase interleukin-2 (IL-2) production in primary peripheral blood mononuclear cells (PBMCs) . In patients with relapsed or refractory diffuse large B-cell lymphoma (DLBCL), avadomide has demonstrated preliminary clinical efficacy . It has also shown to have direct antitumor activities .

Molecular Mechanism

The molecular mechanism of avadomide involves the modulation of the cereblon E3 ligase. Avadomide binds to cereblon, leading to the recruitment and subsequent ubiquitination and degradation of the hematopoietic transcription factors Aiolos and Ikaros . This degradation process results in the modulation of immune cell function and exhibits antitumor activities .

Temporal Effects in Laboratory Settings

In laboratory settings, avadomide has shown to have temporal effects. For instance, in a phase 1 dose-expansion study, patients with de novo R/R DLBCL and transformed lymphoma received avadomide administered on continuous or intermittent schedules until unacceptable toxicity, disease progression, or withdrawal .

Dosage Effects in Animal Models

In a phase 1 dose-expansion study, patients received escalating doses of avadomide for 5 out of 7 days per week in 28-day cycles .

Metabolic Pathways

It is known that avadomide modulates the activity of the cereblon E3 ligase, which plays a crucial role in the ubiquitin-proteasome system, a major pathway for protein degradation in cells .

Transport and Distribution

Given its mechanism of action, it is likely that avadomide needs to enter cells and reach the cereblon E3 ligase in order to exert its effects .

Subcellular Localization

Given that its target, the cereblon E3 ligase, is located in the cytoplasm and nucleus of cells , it can be inferred that avadomide also localizes to these subcellular compartments to exert its effects.

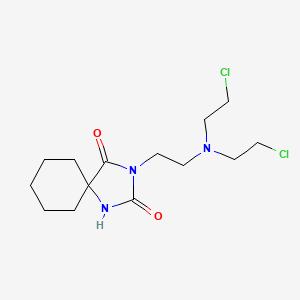

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

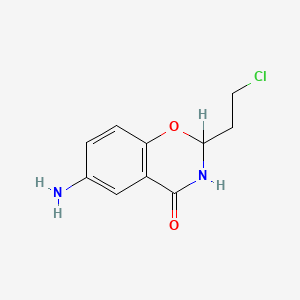

La síntesis de avadomide implica la formación de una estructura central de quinazolinona, que luego se modifica para incluir una porción de piperidina-2,6-diona. La ruta sintética generalmente involucra los siguientes pasos:

Formación del núcleo de quinazolinona: Esto se logra mediante la ciclización de un derivado del ácido antranílico con una amina apropiada.

Introducción de la porción de piperidina-2,6-diona: Este paso involucra la reacción del intermedio de quinazolinona con un derivado de piperidina bajo condiciones específicas para formar la estructura final de avadomide.

Métodos de producción industrial

La producción industrial de avadomide sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto implica el uso de reacciones de alto rendimiento, métodos de purificación eficientes y estrictas medidas de control de calidad para garantizar la consistencia y la pureza del producto final .

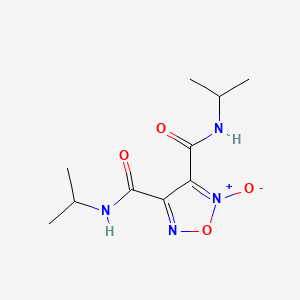

Análisis De Reacciones Químicas

Tipos de reacciones

Avadomide experimenta varias reacciones químicas, que incluyen:

Oxidación: Avadomide se puede oxidar bajo condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar el núcleo de quinazolinona o la porción de piperidina-2,6-diona.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la estructura de avadomide, lo que puede alterar su actividad biológica.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan comúnmente agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Productos principales formados

Los productos principales formados a partir de estas reacciones incluyen varios derivados de avadomide con grupos funcionales modificados, que pueden exhibir diferentes actividades y propiedades biológicas .

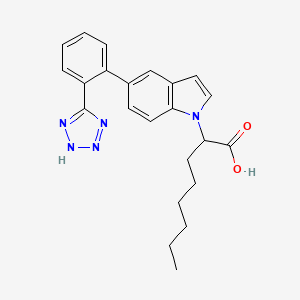

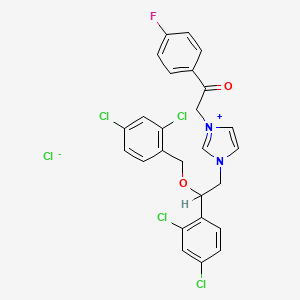

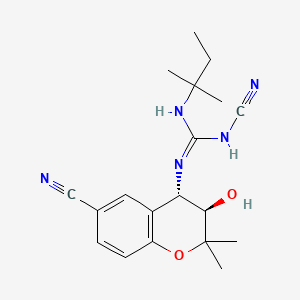

Comparación Con Compuestos Similares

Compuestos similares

Lenalidomida: Otro modulador de cereblon con actividades antitumorales e inmunomoduladoras similares.

Pomalidomida: Un análogo de la talidomida con potentes efectos inmunomoduladores.

Iberdomida: Un modulador de cereblon con mecanismos de acción similares.

Singularidad de Avadomide

Avadomide tiene una actividad más amplia en comparación con la lenalidomida, que es preferentemente activa en las líneas celulares de linfoma difuso de células B grandes ABC. Esta actividad diferencial se debe en parte a la cinética más rápida de avadomide y los niveles más profundos de degradación de Aiolos e Ikaros .

Propiedades

IUPAC Name |

3-(5-amino-2-methyl-4-oxoquinazolin-3-yl)piperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3/c1-7-16-9-4-2-3-8(15)12(9)14(21)18(7)10-5-6-11(19)17-13(10)20/h2-4,10H,5-6,15H2,1H3,(H,17,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNPAKAFCAAMBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC(=C2C(=O)N1C3CCC(=O)NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015474-32-4 | |

| Record name | Avadomide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1015474324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avadomide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14857 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AVADOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28DZS29F59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

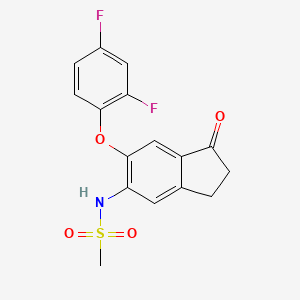

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

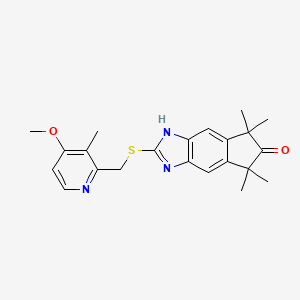

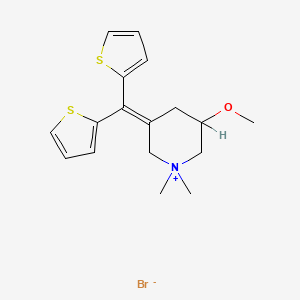

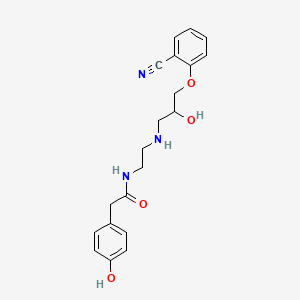

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.